molecular formula C14H14N2O B11881511 N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine CAS No. 100869-95-2

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine

Katalognummer: B11881511
CAS-Nummer: 100869-95-2
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: UHPXLTPMOSMURE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is a chemical compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of the naphthalene ring imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the reaction of naphthylamine with an appropriate oxazine precursor. One common method is the cyclization of naphthylamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring or the oxazine ring.

Wissenschaftliche Forschungsanwendungen

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to antifungal effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another naphthalene derivative with antifungal properties.

    N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Used as ligands in catalytic reactions.

    Naphthalen-1-yl-selenyl acetic acid derivatives: Known for their antibacterial and antifungal activities.

Uniqueness

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to its oxazine ring, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives

Eigenschaften

CAS-Nummer

100869-95-2

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

N-naphthalen-1-yl-5,6-dihydro-4H-1,3-oxazin-2-amine

InChI

InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h1-3,5-8H,4,9-10H2,(H,15,16)

InChI-Schlüssel

UHPXLTPMOSMURE-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(OC1)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.